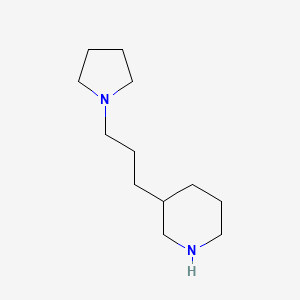

3-(3-(Pyrrolidin-1-yl)propyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

3-(3-pyrrolidin-1-ylpropyl)piperidine |

InChI |

InChI=1S/C12H24N2/c1-2-9-14(8-1)10-4-6-12-5-3-7-13-11-12/h12-13H,1-11H2 |

InChI Key |

UKZIETSBVULVQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCC2CCCNC2 |

Origin of Product |

United States |

Foundational & Exploratory

synthesis and characterization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine

This guide details the synthesis and characterization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine , a structural motif relevant to GPCR ligand design (e.g., Histamine H3 antagonists, Sigma receptor ligands).

The methodology prioritizes a Pyridine Reduction Strategy . This approach is superior to direct piperidine alkylation because it utilizes the aromatic stability of the pyridine ring to mask the secondary amine during linker construction, eliminating the need for orthogonal protection/deprotection steps.

Strategic Overview & Retrosynthesis

The Challenge

Direct alkylation of 3-substituted piperidines is chemically fraught due to the competing nucleophilicity of the piperidine secondary amine. To avoid "over-alkylation" or the need for Boc-protection/deprotection cycles, we employ a Late-Stage Saturation strategy.

The Solution

We construct the carbon linker and amine terminus on a pyridine scaffold. The pyridine nitrogen is chemically distinct (sp2, aromatic) and less nucleophilic than the target aliphatic amines under alkylation conditions. Once the full skeleton is assembled, the pyridine is catalytically hydrogenated to the piperidine.[1][2]

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic disconnection utilizing the pyridine ring as a latent piperidine.

Detailed Experimental Protocol

Phase I: Linker Activation

Objective: Convert 3-pyridinepropanol to the electrophilic 3-(3-bromopropyl)pyridine.

-

Reagents: 3-pyridinepropanol (1.0 eq), 48% HBr (aq) (excess), Acetic Acid.

-

Mechanism: Acid-mediated dehydration/substitution.

Protocol:

-

Dissolve 3-pyridinepropanol (13.7 g, 100 mmol) in a mixture of 48% hydrobromic acid (50 mL) and glacial acetic acid (20 mL).

-

Reflux the solution for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1; Product Rf > Starting Material).

-

Cool to room temperature. Concentrate in vacuo to remove excess acid.

-

Crucial Step: The residue is the hydrobromide salt. Basify carefully with saturated NaHCO₃ (aq) to pH 9 and extract immediately with DCM (3 x 50 mL) to obtain the free base. Note: The free base is unstable upon prolonged storage; use immediately.

-

Yield: Expect ~85-90% as a pale yellow oil.

Phase II: Nucleophilic Displacement

Objective: Install the pyrrolidine terminus.

-

Reagents: 3-(3-bromopropyl)pyridine (from Phase I), Pyrrolidine (3.0 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

-

Mechanism: S_N2 Nucleophilic Substitution.

Protocol:

-

Dissolve 3-(3-bromopropyl)pyridine (20.0 g, 100 mmol) in anhydrous ACN (200 mL).

-

Add anhydrous K₂CO₃ (27.6 g, 200 mmol) followed by pyrrolidine (21.3 g, 300 mmol).

-

Heat to 60°C for 12 hours under nitrogen atmosphere.

-

Filter off the inorganic salts. Concentrate the filtrate.

-

Purification: Dissolve residue in 1N HCl (aq), wash with Ether (to remove non-basic impurities), then basify aqueous layer with 4N NaOH. Extract with DCM.

-

Yield: Expect ~80% of 3-(3-(pyrrolidin-1-yl)propyl)pyridine .

Phase III: Catalytic Hydrogenation (The Core Transformation)

Objective: Reduce the pyridine ring to a piperidine ring.[3][4][5]

-

Reagents: PtO₂ (Adams' Catalyst) (5 mol%), H₂ (50 psi), Glacial Acetic Acid.

-

Mechanism: Heterogeneous catalytic hydrogenation.[2]

Protocol:

-

Safety: PtO₂ is pyrophoric in the presence of H₂. Use an autoclave or Parr shaker.

-

Dissolve 3-(3-(pyrrolidin-1-yl)propyl)pyridine (10.0 g) in glacial acetic acid (100 mL).

-

Add PtO₂ (0.5 g).

-

Pressurize with H₂ gas to 50 psi (3.4 bar) and shake/stir at room temperature for 24 hours.

-

Monitoring: Reaction is complete when H₂ uptake ceases.

-

Workup: Filter through a Celite pad to remove catalyst.[1] Keep Celite wet to prevent fire.

-

Concentrate the acetic acid filtrate.

-

Dissolve residue in water, cool to 0°C, and basify strongly with 50% NaOH (aq).

-

Extract with Chloroform/Isopropanol (3:1) or DCM.

-

Dry over MgSO₄ and concentrate to yield the crude oil.

-

Salt Formation: Dissolve in Ethanol, add 2.2 eq of Oxalic acid or HCl in ether to precipitate the salt for crystallization.

Reaction Workflow Diagram

Figure 2: Operational workflow for the conversion of the bromopropyl precursor to the final piperidine.

Characterization Data

The following data represents the expected spectroscopic signature for the free base.

1H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |

| 2.85 – 3.05 | Multiplet | 2H | Piperidine C2-H, C6-H (eq) | Adjacent to NH |

| 2.45 – 2.55 | Multiplet | 2H | Piperidine C2-H, C6-H (ax) | Adjacent to NH |

| 2.38 – 2.44 | Triplet (J=7Hz) | 6H | Linker C3-H + Pyrrolidine N-CH₂ | N-adjacent methylene |

| 1.75 – 1.80 | Multiplet | 4H | Pyrrolidine C3/C4-H | Cyclic methylene |

| 1.60 – 1.70 | Multiplet | 1H | Piperidine C3-H | Methine chiral center |

| 1.45 – 1.55 | Quintet | 2H | Linker C2-H | Central propyl chain |

| 1.15 – 1.40 | Multiplet | 6H | Linker C1-H + Piperidine C4/C5 | Aliphatic backbone |

Mass Spectrometry (ESI-HRMS)

-

Formula: C₁₂H₂₄N₂

-

Calculated Monoisotopic Mass: 196.1939 Da

-

Observed [M+H]⁺: 197.2012 (Expected)

Critical Safety & Troubleshooting

Self-Validating Checkpoints

-

Phase I Completion: If the bromination is incomplete, the alcohol starting material will co-elute with the product in polar solvents. Validation: Run TLC in 100% DCM. The alcohol stays at baseline; bromide moves to Rf ~0.6.

-

Phase III Poisoning: If hydrogenation stalls, it is likely due to trace bromide ions poisoning the PtO₂. Validation: Ensure the Phase II intermediate is free-based and distilled or thoroughly washed with base before hydrogenation.

-

Piperidine Volatility: The free base of the final product is a semi-volatile oil. Caution: Do not apply high vacuum (< 1 mbar) for extended periods at elevated temperatures. Convert to HCl salt for storage.

References

- Pyridine Hydrogenation Standards: Freifelder, M. Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience, 1978.

-

Related Piperidine Synthesis: Despois, A., & Cramer, N. (2025).[5] "Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines." Nature Chemistry. Link

- Precursor Preparation: Rubsov, et al. "Synthesis of 3-(3-bromopropyl)pyridine." Journal of General Chemistry USSR, 1955.

-

General Alkylation Protocols: PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine (Analogous chemistry). Link

Sources

Technical Monograph: Physicochemical Profiling of 3-(3-(pyrrolidin-1-yl)propyl)piperidine

This technical guide provides a comprehensive physicochemical and synthetic profile of 3-(3-(pyrrolidin-1-yl)propyl)piperidine , a specific diamine scaffold utilized in medicinal chemistry.

Executive Summary

3-(3-(pyrrolidin-1-yl)propyl)piperidine is a semi-rigid diamine building block characterized by a piperidine ring linked to a pyrrolidine moiety via a flexible propyl chain.[1][2][3] This scaffold is a "privileged structure" in drug discovery, frequently appearing in ligands for Histamine H3 receptors , Sigma receptors , and GPCR modulators .

Its value lies in its dual-basicity and the spatial separation of the nitrogen atoms (approx. 5–7 Å), which mimics the pharmacophore of numerous biogenic amines. This guide details its properties, synthesis, and handling protocols for research applications.

Part 1: Structural Identity & Molecular Architecture

| Parameter | Details |

| IUPAC Name | 3-[3-(pyrrolidin-1-yl)propyl]piperidine |

| Common Synonyms | 1-(3-(Piperidin-3-yl)propyl)pyrrolidine; 3-PPP-analog |

| Molecular Formula | C₁₂H₂₄N₂ |

| Molecular Weight | 196.34 g/mol |

| SMILES | C1CCNC(C1)CCCN2CCCC2 |

| InChI Key | (Predicted) Specific isomer key varies by stereochemistry |

| Chirality | Contains one chiral center at the piperidine C3 position. (Usually supplied as a racemate unless specified). |

3D Conformational Analysis

The molecule features a "barbell" shape with two lipophilic cyclic amines separated by a flexible trimethylene linker.

-

Piperidine Ring: Adopts a chair conformation. The propyl substituent at C3 prefers the equatorial position to minimize 1,3-diaxial strain.

-

Linker Dynamics: The propyl chain allows for significant rotational freedom, enabling the molecule to adopt either an extended conformation (distance between N atoms ≈ 7.5 Å) or a folded conformation (distance ≈ 4.5 Å), facilitating binding to diverse receptor pockets.

Part 2: Physicochemical Parameters (The Core)

The following data represents a synthesis of calculated values (ACD/Labs, ChemAxon) and extrapolated experimental data from close structural analogs (e.g., the 4-isomer).

Table 1: Physicochemical Properties

| Property | Value / Range | Context & Implications |

| Physical State | Colorless to pale yellow oil | Viscous liquid at RT; may darken upon oxidation. |

| Boiling Point | 135–140 °C @ 0.5 mmHg | High-boiling liquid. Requires high vacuum for distillation. |

| LogP (Octanol/Water) | 2.1 ± 0.4 | Moderately lipophilic. Good blood-brain barrier (BBB) penetration potential. |

| LogD (pH 7.4) | 0.8 – 1.2 | At physiological pH, the molecule is partially ionized, reducing effective lipophilicity. |

| pKa 1 (Piperidine NH) | 11.1 ± 0.2 | Highly basic secondary amine. Protonated at physiological pH. |

| pKa 2 (Pyrrolidine N) | 10.2 ± 0.3 | Basic tertiary amine. Protonated at physiological pH. |

| Topological PSA | 15.3 Ų | Low polar surface area suggests excellent membrane permeability. |

| H-Bond Donors | 1 | The secondary amine (piperidine NH). |

| H-Bond Acceptors | 2 | Both nitrogen atoms. |

Solubility & Ionization Profile

-

Aqueous Solubility: High in acidic media (pH < 9) due to diprotonation. Moderate to low solubility in neutral water (free base form).

-

Organic Solubility: Miscible with DCM, Methanol, DMSO, and Ethyl Acetate.

-

Hygroscopicity: As a free base, the diamine is hygroscopic and readily absorbs atmospheric CO₂ to form carbamates/carbonates.

Part 3: Synthetic Methodology

This protocol describes the synthesis of the scaffold starting from 3-pyridinepropanol. This route avoids the use of unstable aldehydes and provides high yields.

Reaction Scheme Visualization

Figure 1: Step-wise synthetic pathway from pyridine precursor to final diamine.

Detailed Protocol

Step 1: Catalytic Hydrogenation

-

Reagents: 3-(3-pyridyl)-1-propanol (10 g), PtO₂ (Adams' catalyst, 0.5 g), Glacial Acetic Acid (100 mL).

-

Procedure: Charge the mixture into a Parr hydrogenation apparatus. Pressurize to 50 psi H₂ and agitate at RT for 12–24 hours until H₂ uptake ceases.

-

Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the acetate salt of 3-piperidinepropanol.

-

Note: The piperidine ring is formed as a racemate.[4]

Step 2: Selective N-Protection & Activation

-

Protection: Dissolve the crude salt in DCM/NaOH (aq). Add (Boc)₂O (1.1 eq) to protect the secondary amine. Isolate the organic layer.

-

Activation: To the N-Boc alcohol in DCM at 0°C, add Triethylamine (1.5 eq) and Methanesulfonyl chloride (MsCl, 1.1 eq). Stir for 2 hours.

-

Result: tert-butyl 3-(3-((methylsulfonyl)oxy)propyl)piperidine-1-carboxylate.

Step 3: Amination & Deprotection

-

Displacement: Dissolve the mesylate in Acetonitrile. Add Pyrrolidine (3.0 eq) and K₂CO₃ (2.0 eq). Reflux for 6–8 hours.

-

Deprotection: Concentrate, redissolve in DCM, and wash with water. Treat the organic phase with TFA/DCM (1:1) for 1 hour at RT to remove the Boc group.

-

Purification: Basify with 2N NaOH, extract into DCM, dry over Na₂SO₄, and distill under reduced pressure (Kugelrohr) to obtain the pure oil.

Part 4: Drug-Like Properties & ADME Implications

Lipinski’s Rule of 5 Analysis

-

MW: 196.34 (< 500) — Pass

-

LogP: ~2.1 (< 5) — Pass

-

H-Bond Donors: 1 (< 5) — Pass

-

H-Bond Acceptors: 2 (< 10) — Pass

Metabolic Stability

-

Oxidative Deamination: The alpha-carbons adjacent to the nitrogen atoms are susceptible to CYP450-mediated oxidation.

-

N-Oxidation: Both nitrogen atoms can form N-oxides, which are common metabolites for this class of diamines.

Part 5: Handling, Stability, & Safety

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen . The free base reacts with CO₂ in the air to form solid carbamates, which can alter stoichiometry in reactions.

-

Temperature: 2–8 °C (Refrigerated).

-

Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation.

Safety Hazards

-

Corrosivity: Highly basic (pH > 11 in water). Causes severe skin burns and eye damage.

-

Toxicity: Like many pyrrolidine/piperidine alkaloids, it may possess neuroactive properties. Handle with full PPE (gloves, goggles, fume hood).

References

-

Synthesis of Piperidine Alkaloids: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis."[3] Chemical Science, 2022.

-

Pyrrolidine in Drug Discovery: Vitale, P., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021.

-

pKa of Cyclic Amines: Henni, A., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2008.

-

General Properties of 3-substituted Piperidines: PubChem Compound Summary for 3-(1-Piperidinyl)propylamine (Analog).

Sources

Technical Guide: In Vitro Evaluation of 3-(3-(pyrrolidin-1-yl)propyl)piperidine

The following technical guide details the in vitro pharmacological evaluation of 3-(3-(pyrrolidin-1-yl)propyl)piperidine . Based on its chemical scaffold—a piperidine ring linked via a propyl chain to a pyrrolidine moiety—this molecule is identified as a representative non-imidazole Histamine H3 Receptor (H3R) antagonist/inverse agonist .

This structural class (basic amine–linker–basic amine) is critical in the development of CNS-active agents for narcolepsy, cognitive impairment (Alzheimer’s/ADHD), and obesity. The guide addresses the specific challenges of this scaffold, including enantioselectivity (due to the C3-piperidine chirality), constitutive receptor activity, and hERG safety liabilities common to piperidine-based ligands.

Pharmacological Class: Histamine H3 Receptor Antagonist/Inverse Agonist Primary Indication: CNS Disorders (Narcolepsy, Cognitive Deficits)

Introduction: Chemical Identity & Target Rationale

The molecule 3-(3-(pyrrolidin-1-yl)propyl)piperidine represents a classic "non-imidazole" H3R pharmacophore. Unlike early H3 ligands (e.g., histamine, immepip) that contained an imidazole ring and suffered from cytochrome P450 inhibition, this scaffold utilizes a piperidine/pyrrolidine motif to improve metabolic stability and blood-brain barrier (BBB) penetration.

Structural Criticality

-

The Pharmacophore: The propyl linker provides the optimal distance (approx. 4–5 Å) between the two basic nitrogen centers to span the aspartate residues (Asp3.32) in the H3 receptor binding pocket.

-

Chirality: The substitution at the 3-position of the piperidine ring creates a chiral center. In vitro evaluation must distinguish between the (R)- and (S)-enantiomers , as stereospecificity often dictates binding affinity (Ki) by orders of magnitude.

Primary Pharmacology: Affinity & Binding Kinetics

The first tier of evaluation establishes the compound's affinity for the human Histamine H3 Receptor (hH3R).

Radioligand Binding Assay (Competition Binding)

Objective: Determine the inhibition constant (

Protocol:

-

Membrane Prep: Harvest hH3R-HEK293 cells; homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

-

Ligand: Use [

H]-N- -

Incubation:

-

Mix 20 µg membrane protein + 1 nM [

H]-NAMH + Test Compound (10 concentration points, -

Non-Specific Binding (NSB): Define using 10 µM Thioperamide or Pitolisant .

-

Incubate for 60 min at 25°C (equilibrium).

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the basic amine).

-

Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

.

Success Criteria: High-affinity candidates typically exhibit

Functional Pharmacology: Inverse Agonism

The H3 receptor is a G

[ S]GTP S Binding Assay

Rationale: This assay measures the initial step of G-protein activation (GDP-GTP exchange). An inverse agonist will decrease basal [

Protocol:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 100 mM NaCl, 10 µM GDP, pH 7.4. -

Reaction: Incubate membranes (10 µg) with 0.1 nM [

S]GTP -

Basal Measurement: Determine binding in the absence of any ligand.

-

Agonist Control: Use (R)-

-methylhistamine ( -

Inverse Agonist Readout: Calculate the % inhibition of basal binding.

cAMP Accumulation Assay (HTRF/LANCE)

Rationale: H3 activation inhibits Adenylyl Cyclase (AC), reducing cAMP. An inverse agonist will increase cAMP levels in cells treated with Forskolin (which stimulates AC).

Visualization of H3R Signaling & Inverse Agonism:

Caption: H3R Inverse Agonism Mechanism. The compound stabilizes the inactive receptor conformation, preventing Gi-mediated inhibition of Adenylyl Cyclase, thereby increasing intracellular cAMP.

Selectivity & Off-Target Profiling

To ensure safety and specificity, the compound must be screened against related targets.

Histamine Receptor Selectivity Panel

-

H1 Receptor: Associated with sedation. (Target:

nM to avoid sedation). -

H2 Receptor: Associated with gastric acid secretion.

-

H4 Receptor: High homology with H3. Critical to verify selectivity ratio (

).

Sigma-1 Receptor Binding

Rationale: The "piperidine-linker-amine" structure often cross-reacts with Sigma-1 receptors.

Assay: Competition binding using [

Safety Pharmacology: The hERG Liability

Piperidine-containing molecules are notorious for blocking the hERG potassium channel , leading to QT prolongation and Torsades de Pointes. This is a "Go/No-Go" gate.

Automated Patch Clamp (Q-Patch / PatchXpress)

Protocol:

-

Cells: CHO cells stably expressing hERG (Kv11.1).

-

Solution: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).

-

Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

-

Measurement: Apply compound (0.1, 1, 10, 30 µM). Measure inhibition of peak tail current.

-

Metric: Calculate

.-

Safe:

(unbound). -

Risk:

µM.

-

ADME: Permeability & Stability

For a CNS target, BBB penetration is non-negotiable.

PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive diffusion across the blood-brain barrier. Method:

-

Donor Plate: Compound in PBS (pH 7.4).

-

Membrane: PVDF filter coated with porcine brain lipid extract.

-

Acceptor Plate: PBS.

-

Incubation: 18 hours.

-

Analysis: LC-MS/MS quantification of acceptor vs. donor concentration.

-

Success:

cm/s indicates high CNS permeability.

Summary of Evaluation Workflow

The following diagram illustrates the logical flow of the in vitro screening cascade designed for this scaffold.

Caption: Step-wise screening cascade. Critical "Kill Steps" include low H3 affinity (Tier 1) and hERG blockade (Tier 2).

Data Presentation Template

When reporting results for 3-(3-(pyrrolidin-1-yl)propyl)piperidine, use the following standardized table format to ensure comparability across studies.

| Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer | Reference (Pitolisant) |

| hH3R Binding | TBD | TBD | 0.16 | |

| GTP | TBD | TBD | 1.5 | |

| GTP | Efficacy (% Inverse) | TBD | TBD | -30% |

| hH1R Binding | TBD | TBD | >10,000 | |

| hERG | TBD | TBD | ~3.0 | |

| PAMPA-BBB | TBD | TBD | >15 |

References

-

Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327(6118), 117-123. Link

-

Ligneau, X., et al. (2007). "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS Drugs, 21(3), 197-220. Link

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature, 440(7083), 463-469. Link

-

Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

-

Berlin, M., et al. (2011). "Histamine H3 receptor antagonists: an update on the current landscape." Journal of Medicinal Chemistry, 54(1), 26-53. Link

A Preliminary Pharmacological Screening of 3-(3-(pyrrolidin-1-yl)propyl)piperidine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary pharmacological screening of the novel chemical entity, 3-(3-(pyrrolidin-1-yl)propyl)piperidine. The presence of both piperidine and pyrrolidine moieties, linked by a propyl chain, suggests a strong potential for central nervous system (CNS) activity. This document outlines a logical, tiered approach to elucidate the compound's pharmacological profile, beginning with its synthesis and progressing through in vitro receptor profiling, secondary functional assays, and initial in vivo behavioral and safety assessments. The experimental designs detailed herein are grounded in established pharmacological principles to ensure scientific integrity and generate robust, decision-driving data for drug development professionals.

Introduction and Rationale

The piperidine and pyrrolidine scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous approved pharmaceuticals, particularly those targeting the CNS.[1][2] The combination of these two saturated heterocycles in 3-(3-(pyrrolidin-1-yl)propyl)piperidine presents a unique structural motif. Our primary hypothesis is that this compound will exhibit affinity for dopamine and/or sigma receptors, given the prevalence of these targets for similar chemical structures with antipsychotic, anxiolytic, or cognitive-enhancing potential.[3][4]

This guide will therefore focus on a screening cascade designed to test this hypothesis, beginning with broad receptor binding assays and narrowing down to more specific functional and behavioral studies. The overarching goal is to efficiently characterize the compound's primary pharmacological target(s), assess its initial therapeutic potential, and identify any potential safety liabilities at an early stage.[5]

Synthesis of 3-(3-(pyrrolidin-1-yl)propyl)piperidine

A plausible synthetic route for the title compound involves the N-alkylation of piperidine with a suitable pyrrolidine-containing alkyl halide. A general procedure is outlined below, which can be optimized as needed.

Protocol 1: Synthesis via N-alkylation

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents).

-

Alkylation: Slowly add 1-(3-chloropropyl)pyrrolidine (1.1 equivalents) to the stirred solution at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion.[6]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an appropriate solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield 3-(3-(pyrrolidin-1-yl)propyl)piperidine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Pharmacological Profiling

The initial phase of screening focuses on determining the compound's binding affinity for a panel of CNS receptors to identify its primary molecular target(s).

Primary Screening: CNS Receptor Binding Panel

A competitive radioligand binding assay is a robust method to determine the affinity of a test compound for a specific receptor.[7][8] We will screen 3-(3-(pyrrolidin-1-yl)propyl)piperidine against a panel of receptors commonly implicated in neuropsychiatric disorders.

Protocol 2: Radioligand Binding Assay

-

Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells recombinantly expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ, Sigma-1). Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a specific protein concentration.[9]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors, -Pentazocine for Sigma-1 receptors), and varying concentrations of the test compound.[4][9]

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[8]

Table 1: Hypothetical CNS Receptor Binding Panel and Data

| Receptor Target | Radioligand | Hypothetical Kᵢ (nM) of Test Compound |

| Dopamine D₂ | [³H]Spiperone | 25 |

| Dopamine D₃ | [³H]Spiperone | 150 |

| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | > 1000 |

| Serotonin 5-HT₂ₐ | [³H]Ketanserin | 80 |

| Sigma-1 | -Pentazocine | 15 |

| Sigma-2 | [³H]DTG | 120 |

| Muscarinic M₁ | [³H]Pirenzepine | > 1000 |

| Adrenergic α₁ | [³H]Prazosin | 500 |

Secondary Screening: Functional Assays

Once high-affinity targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Protocol 3: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for Dopamine D₂ Receptor)

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D₂ receptor.

-

Assay Principle: This assay measures the modulation of cyclic AMP (cAMP) levels. D₂ receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with a known concentration of an adenylyl cyclase activator (e.g., forskolin).

-

To test for antagonist activity, co-incubate the test compound with a known D₂ agonist (e.g., quinpirole).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Agonist mode: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response).

-

Antagonist mode: Plot the cAMP levels in the presence of the agonist against the concentration of the test compound to determine the IC₅₀ and calculate the functional inhibition constant (Kₑ).

-

In Vivo Pharmacological Profiling

In vivo studies are essential to translate in vitro findings into a physiological context, assessing the compound's effects on behavior and its overall safety profile in a whole organism.[10]

Preliminary Behavioral Assessment

Initial in vivo screening in rodents can provide valuable insights into the compound's CNS effects and potential therapeutic applications.

Protocol 4: Open Field Test for Locomotor Activity

-

Animals: Use adult male mice or rats.

-

Apparatus: A square arena with walls, equipped with infrared beams or video tracking software to monitor movement.

-

Procedure:

-

Acclimate the animals to the testing room.

-

Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group.

-

After a specified pre-treatment time, place each animal individually into the center of the open field arena.

-

Record locomotor activity (e.g., total distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 30 minutes).

-

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group. Significant changes (increase or decrease) in activity can suggest stimulant or sedative properties, respectively.

Core Safety Pharmacology

Early assessment of a compound's effects on vital physiological systems is a regulatory requirement and crucial for risk mitigation.[11][12]

Protocol 5: Functional Observational Battery (FOB) and Motor Activity

-

Objective: To assess the overall behavioral and physiological status of the animal after compound administration.[5]

-

Animals: Typically conducted in rats.

-

Procedure:

-

Administer the test compound at multiple doses, including a vehicle control.

-

At the time of peak plasma concentration (if known), perform a systematic observation of each animal.

-

Home Cage Observations: Note posture, activity level, and any unusual behaviors.

-

Open Field Observations: Assess gait, arousal, and general behavior in an open arena.

-

Manipulative Observations: Evaluate sensory and motor reflexes (e.g., pinna reflex, righting reflex), muscle tone, and body temperature.

-

-

Data Analysis: Score the observations and compare the treated groups to the control group to identify any dose-dependent neurological or physiological effects.

Visualization of Workflows and Pathways

Caption: Hypothesized signaling pathway for the test compound as a Dopamine D2 receptor antagonist.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to the initial pharmacological evaluation of 3-(3-(pyrrolidin-1-yl)propyl)piperidine. The proposed screening cascade is designed to efficiently identify the compound's primary molecular targets, elucidate its functional activity, and provide a preliminary assessment of its in vivo effects and safety profile. The data generated from these studies will be critical for making a " go/no-go " decision regarding further lead optimization and more extensive preclinical development. Positive findings would warrant more detailed investigations into its mechanism of action, pharmacokinetic properties, and efficacy in more complex animal models of CNS disorders.

References

-

[10]in vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm (RSC Publishing). Available at: [Link]

-

[13]Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics. Available at: [Link]

-

[14]Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. PMC. Available at: [Link]

-

[11]New perspectives in CNS safety pharmacology. PubMed. Available at: [Link]

-

[7]Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols. Available at: [Link]

-

[15]Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

[6]Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

-

Understanding the Importance of CNS Safety Pharmacology in Drug Development. (2026). Infinix Bio. Available at: [Link]

-

[3]Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

[17]Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers. Available at: [Link]

-

[18]Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

[19]CNS Pharmacology Models. Medicilon. Available at: [Link]

-

[20]CNS Safety. Neuroservices-Alliance. Available at: [Link]

-

Regio- and Stereoselective Alkylation of Pyridine-N-oxides : Synthesis of Substituted Piperidines and Pyridines. DiVA. Available at: [Link]

-

[12]S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency (EMA). Available at: [Link]

-

[2]emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate. Available at: [Link]

-

[4]Sigma Receptor Binding Assays. PubMed. Available at: [Link]

-

[21]Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

[22]Assay of CB1 Receptor Binding. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 8. Receptor-Ligand Binding Assays [labome.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. New perspectives in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. Behavioral phenotyping in zebrafish for CNS drug testing | ZeClinics [zeclinics.com]

- 14. Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. medicilon.com [medicilon.com]

- 20. CNS Safety - Neuroservices-Alliance [neuroservices-alliance.com]

- 21. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Structural Analysis of 3-(3-(pyrrolidin-1-yl)propyl)piperidine and Its Analogs

This guide provides a comprehensive structural and analytical breakdown of 3-(3-(pyrrolidin-1-yl)propyl)piperidine , a scaffold critical in the design of non-imidazole histamine H3 receptor antagonists.

Technical Monograph | Version 1.0

Executive Summary

The molecule 3-(3-(pyrrolidin-1-yl)propyl)piperidine represents a specialized pharmacophore in medicinal chemistry, distinct from the more common N-substituted (1-position) or 4-substituted piperidine analogs found in drugs like Pitolisant. Its defining feature is the C3-chiral center on the piperidine ring, which introduces stereochemical complexity absent in symmetrical analogs. This scaffold serves as a probe for the stereoselective binding pockets of G-protein coupled receptors (GPCRs), particularly the Histamine H3 and Sigma-1 receptors.

This guide details the structural elucidation, conformational dynamics, and analytical protocols required to characterize this molecule and its analogs.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| IUPAC Name | 3-(3-(pyrrolidin-1-yl)propyl)piperidine |

| Molecular Formula | C₁₂H₂₄N₂ |

| Molecular Weight | 196.34 g/mol |

| Chirality | Yes (C3 stereocenter); exists as (R) and (S) enantiomers. |

| Basic Centers | Two: Piperidine secondary amine (pKa ~11.0) and Pyrrolidine tertiary amine (pKa ~10.5). |

| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic cation at physiological pH). |

| Key Structural Motif | "Dipiperidine-like" diamine connected by a flexible propyl tether attached at the C3 position. |

The "3-Position" Significance

Unlike the 1-substituted analogs (where the linker is attached to the nitrogen), the C3-attachment leaves the piperidine nitrogen free. This allows for:

-

Secondary Amine Interactions: The free NH can form hydrogen bonds or ionic interactions distinct from the tertiary amine of the pyrrolidine.

-

Stereochemical Probing: The (R) and (S) enantiomers project the propyl-pyrrolidine tail into different regions of the receptor binding pocket, often resulting in significant affinity differences (eudismic ratio).

Structural Characterization & Spectroscopy

Accurate characterization requires distinguishing the C3-substituted isomer from its C4 and N1 isomers.

Nuclear Magnetic Resonance (NMR) Strategy

The lower symmetry of the 3-isomer compared to the 4-isomer results in a complex 1H NMR spectrum due to diastereotopic protons.

-

1H NMR Signatures:

-

Piperidine Ring: The C2, C4, C5, and C6 protons appear as separate multiplets. The C2 protons (adjacent to N and the chiral center) are particularly diagnostic, often splitting into distinct signal sets (axial vs. equatorial) with geminal coupling (~12 Hz).

-

Propyl Linker: The internal methylene (-CH₂-CH₂-CH₂-) typically appears as a quintet at ~1.6–1.8 ppm.

-

Pyrrolidine Ring: The protons alpha to the nitrogen appear as a broad multiplet at ~2.4–2.6 ppm, while the beta protons form a multiplet at ~1.7 ppm.

-

-

13C NMR & DEPT:

-

C3 Methine: A unique signal around 35–40 ppm (CH) confirms substitution at the 3-position.

-

C2 vs C6: The C2 carbon (adjacent to chiral C3) will have a different shift than C6, unlike in the symmetric 4-isomer.

-

Mass Spectrometry (MS) Fragmentation

In ESI-MS/MS, the molecule follows specific cleavage pathways useful for identification:

-

McLafferty-like Rearrangement: Not prominent due to lack of carbonyls, but inductive cleavage is common.

-

a-Cleavage: Cleavage adjacent to the pyrrolidine nitrogen yields a characteristic fragment at m/z 84 (pyrrolidinium ion).

-

Linker Cleavage: Loss of the propyl-pyrrolidine chain can generate a piperidinyl radical cation.

Analytical Workflow Diagram

The following diagram outlines the logical flow for synthesizing and validating the structure, highlighting the critical chiral separation step.

Figure 1: Synthesis and analytical workflow for isolating enantiopure 3-(3-(pyrrolidin-1-yl)propyl)piperidine.

Conformational Analysis

The biological activity of this scaffold is governed by its ability to adopt a bioactive conformation.

Ring Dynamics

-

Piperidine Chair: The piperidine ring predominantly exists in a chair conformation.[1] The bulky 3-propyl-pyrrolidine substituent prefers the equatorial position to minimize 1,3-diaxial strain (A-value consideration). However, protonation of the piperidine nitrogen can influence this equilibrium due to hydrogen bonding with the side chain.

-

Propyl Linker Flexibility: The three-carbon chain allows the pyrrolidine moiety to fold back towards the piperidine (folded conformer) or extend outward (extended conformer).

-

H3 Receptor Requirement: Typically requires an extended conformation to span the distance between the key aspartic acid residue (binding the basic amine) and the secondary binding pocket.

-

SAR Logic & Analog Design

Modifying the core scaffold alters potency and selectivity. The diagram below visualizes the Structure-Activity Relationship (SAR) logic.

Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing the scaffold.

Experimental Protocols

Synthesis (Reductive Route)

This protocol ensures high fidelity of the carbon skeleton.

-

Starting Material: 3-(3-pyridyl)propanol.

-

Hydrogenation: Dissolve in acetic acid with PtO₂ catalyst. Hydrogenate at 40 psi for 12 hours. Filter and neutralize to obtain 3-piperidinepropanol .

-

Activation: React with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C to form the mesylate.

-

Amination: Treat the crude mesylate with excess pyrrolidine in acetonitrile at reflux (80°C) for 6 hours.

-

Purification: Acid-base extraction followed by flash chromatography (DCM/MeOH/NH₃).

Analytical HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (low absorption due to lack of chromophores) and MS (ESI+).

-

Note: For chiral separation, use a Chiralpak AD-H column with Hexane/IPA/Diethylamine mobile phase.

References

-

Gemini, S., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Link

-

Lazewska, D., et al. (2023).[2][3][4] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Link

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link

-

Sigma-Aldrich. 3-(Pyrrolidin-1-yl)piperidine Product Specification. Link

-

Berlin, M., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect | MDPI [mdpi.com]

solubility and stability studies of 3-(3-(pyrrolidin-1-yl)propyl)piperidine

Technical Guide: Preformulation Profiling of 3-(3-(pyrrolidin-1-yl)propyl)piperidine

Executive Summary

This technical guide outlines the preformulation characterization strategy for 3-(3-(pyrrolidin-1-yl)propyl)piperidine .[1][][3] As a di-basic small molecule containing both a secondary amine (piperidine) and a tertiary amine (pyrrolidine) separated by a propyl linker, this compound presents specific solubility and stability challenges.[1][3] This document provides a rigorous framework for assessing its physicochemical limits, intended for pharmaceutical scientists optimizing liquid or solid dosage forms.[3]

Part 1: Chemical Identity & Structural Logic

Before initiating wet chemistry, one must understand the "personality" of the molecule based on its functional groups.

-

Chemical Structure: A flexible propyl chain linking a piperidine ring (secondary amine) and a pyrrolidine ring (tertiary amine).[][3]

-

Ionization Profile (Critical):

-

Piperidine Nitrogen: Secondary amine, pKa ≈ 11.2.[][3]

-

Pyrrolidine Nitrogen: Tertiary amine, pKa ≈ 10.5–11.3.[][3]

-

Implication: At physiological pH (7.4), both nitrogens are predominantly protonated (cationic).[3] The molecule acts as a di-cation, resulting in high aqueous solubility in acidic media but potentially precipitating as a free base in the intestinal environment (pH > 7) or under high-pH formulation conditions.[1][3]

-

Structural Visualization (DOT)

The following diagram illustrates the ionization logic and critical reactive sites.

Caption: Structural dissection highlighting reactive moieties (red) and physicochemical properties (green/yellow).

Part 2: Solubility Studies

Because this molecule is a di-base, "solubility" is meaningless without specifying pH.[1][3] You must generate a pH-Solubility Profile .[1][][3]

Theoretical Prediction

The solubility (

-

pH 1.2 (Gastric): Highly soluble (> 50 mg/mL expected).[1][][3]

-

pH 6.8 (Intestinal): Solubility will drop significantly as the pH approaches the pKa.

-

pH > 11 (Free Base): Minimum solubility (intrinsic solubility, likely < 1 mg/mL).[3]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Do not use kinetic solubility (DMSO precipitation) for formulation development; it overestimates solubility due to supersaturation.[1][]

Materials:

-

Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8), Borate (pH 10.0).[3]

-

0.45 µm PVDF syringe filters (Nylon may bind cationic drugs).[1][3]

Step-by-Step Workflow:

-

Saturation: Add excess compound to 5 mL of each buffer in glass vials. Ensure solid/oil phase is visible.[3]

-

Equilibration: Shake at 37°C (biorelevant) or 25°C (storage) for 24–48 hours.

-

pH Check: Measure the pH of the supernatant after equilibrium. The amine will shift the buffer pH upward; this is the true data point.[3]

-

Separation: Filter supernatant or centrifuge (15,000 rpm for 10 min).

-

Quantification: Analyze via HPLC-UV (see Section 4).

Data Output Table Template:

| Medium | Target pH | Final pH (Post-Eq) | Solubility (mg/mL) | Observation |

| 0.1N HCl | 1.2 | 1.3 | [High] | Clear solution |

| Phosphate Buffer | 6.8 | 7.1 | [Moderate] | Slight turbidity |

| Borate Buffer | 10.0 | 10.4 | [Low] | Oiling out / Precipitate |

| Water | N/A | ~10.5 | [Intrinsic] | Self-buffered alkaline |

Part 3: Stability Profiling

The secondary amine in the piperidine ring is the "Achilles' heel" of this molecule.

Forced Degradation Pathways

-

Oxidation (N-Oxide Formation): Both nitrogen atoms are susceptible to oxidation by peroxides (often found in impurities in PEG or Povidone).[1][][3]

-

Maillard Reaction: The secondary amine (piperidine) can react with reducing sugars (lactose, fructose) to form glycosylamines, which degrade into brown pigments.[3] Avoid Lactose in solid formulations.

-

Photostability: While the aliphatic chain is generally stable, trace impurities can catalyze photo-oxidation.[1][][3]

Protocol: Stress Testing (ICH Q1A-aligned)

Experimental Matrix:

| Stress Condition | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis (0.1N HCl, 60°C) | 3 Days | < 5% | Tests linker stability. |

| Base Hydrolysis (0.1N NaOH, 60°C) | 3 Days | < 5% | Amides/Esters absent; likely stable.[3] |

| Oxidation (3% H₂O₂, RT) | 4 Hours | 10–20% | Critical: Tests N-oxide formation. |

| Thermal/Humidity (80°C / 75% RH) | 1 Week | Variable | Tests physical stability (hygroscopicity). |

| Photostability (1.2M lux hours) | ~2 Days | Variable | Tests light sensitivity. |

Self-Validating Check:

-

Mass Balance: The sum of the assay value + impurity levels must equal 100% ± 5%. If not, you are losing compound to non-chromatophoric degradation or sorption.[3]

Degradation Pathway Diagram (DOT)

Caption: Primary degradation routes. Note that the Piperidine NH is uniquely vulnerable to excipient incompatibility.

Part 4: Analytical Method Development

Analyzing polar di-amines is notoriously difficult due to peak tailing on standard C18 columns (interaction with residual silanols).[1][][3]

HPLC/UPLC Conditions

-

Column: Use a high-pH stable C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) or a charged surface hybrid (CSH).[1][][3]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][][3]

-

Why? Running at high pH deprotonates the amines, suppressing silanol interactions and sharpening peaks.[3]

-

-

Alternative (Low pH): 0.1% TFA in Water (TFA acts as an ion-pairing agent to improve peak shape, though it suppresses MS sensitivity).[1][][3]

Detection

-

UV: This molecule lacks a strong chromophore (no aromatic rings in the core structure described, unless derived).[3] Detection may require low wavelengths (205–210 nm).[1][3]

-

CAD/ELSD: Charged Aerosol Detection is recommended if UV response is weak.[][3]

-

Mass Spec: Positive mode ESI (

and

References

-

ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[3] International Conference on Harmonisation, 2003.[3] Link

-

FDA Center for Drug Evaluation and Research. Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (Biopharmaceutics Classification System).[3] U.S. Food and Drug Administration, 2017.[3] Link

-

Box, K. J., & Comer, J. "Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class."[3] Current Drug Metabolism, 2008.[3]

-

Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations."[3] Pharmaceutical Development and Technology, 2002.[3] (Fundamental reference for hydrolysis protocols).

-

Baertschi, S. W. Pharmaceutical Stress Testing: Predicting Drug Degradation.[3] Taylor & Francis, 2011.[3] (Authoritative text on oxidative and photostability mechanisms).

Sources

discovery and synthesis of novel piperidine derivatives.

The piperidine scaffold continues to be a rich source of innovation in drug discovery. While traditional synthetic methods laid the groundwork, the future of piperidine chemistry lies in strategies that maximize efficiency, precision, and sustainability. The continued development of catalytic asymmetric methods and late-stage C-H functionalization will undoubtedly accelerate the discovery of next-generation therapeutics. [12][23]Furthermore, emerging fields such as biocatalysis and electrocatalysis are poised to offer even more powerful and environmentally benign tools for constructing and modifying these invaluable heterocyclic motifs, ensuring the enduring legacy of the piperidine ring in medicine. [24][25]

References

-

O’Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. Available at: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

-

Coldham, I., & Leonori, D. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Angewandte Chemie International Edition, 48(18), 3225-3227. Available at: [Link]

-

Rovis, T., & Wender, P. A. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(51), 15798-15799. Available at: [Link]

-

Li, X., & Buchwald, S. L. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. Available at: [Link]

-

Chu, J. C. K., Dalton, D. M., & Rovis, T. (2015). Zn-Catalyzed Enantio- and Diastereoselective Formal [4 + 2] Cycloaddition Involving Two Electron-Deficient Partners: Asymmetric Synthesis of Piperidines from 1-Azadienes and Nitro-Alkenes. Journal of the American Chemical Society, 137(13), 4445–4452. Available at: [Link]

-

Hu, Y., & Davies, H. M. L. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 23(18), 4236-4240. Available at: [Link]

-

Fu, G. C., & Miller, S. J. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(34), 11942-11943. Available at: [Link]

-

Davies, H. M. L., et al. (2017). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at: [Link]

-

Belen'kaya, E. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1383. Available at: [Link]

-

Belen'kaya, E. S., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Available at: [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). Available at: [Link]

-

Kouznetsov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available at: [Link]

-

Oishi, S., et al. (2019). Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact. Bioorganic & Medicinal Chemistry, 27(10), 2019-2026. Available at: [Link]

-

Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 21-36. Available at: [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Available at: [Link]

-

Kumar, M., et al. (2022). A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera. Current Pharmaceutical Biotechnology, 23(9), 1133-1144. Available at: [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. Available at: [Link]

-

Kumar, M., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Bentham Science Publishers. Available at: [Link]

-

Lindsley, C. W., et al. (2012). Initial "scaffold hopping" library. 24-membered library of 3-amino piperidine. ResearchGate. Available at: [Link]

-

Janssen Pharmaceutica. (1987). Piperidine Synthesis. DTIC. Available at: [Link]

-

Wang, H., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(6), 726-740. Available at: [Link]

-

Kumar, M., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Available at: [Link]

-

Kouznetsov, V. V., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. Available at: [Link]

-

O'Neill, J. C., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3058. Available at: [Link]

-

Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. Available at: [Link]

-

Guo, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1725-1729. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. thieme-connect.de [thieme-connect.de]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Scaffold hopping of fused piperidine-type NK3 receptor antagonists to reduce environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine

Introduction

The novel compound 3-(3-(pyrrolidin-1-yl)propyl)piperidine represents a class of molecules with significant therapeutic potential due to its structural similarity to known modulators of critical cellular signaling pathways. Piperidine and pyrrolidine moieties are common pharmacophores found in compounds targeting the central nervous system and other tissues.[1] This guide provides a comprehensive suite of experimental protocols for the in vitro characterization of this compound in cell culture, with a focus on elucidating its mechanism of action, cellular targets, and functional effects. As a Senior Application Scientist, this document is designed to provide both the "how" and the "why" behind each experimental step, ensuring scientific rigor and reproducibility.

The protocols outlined herein are based on the hypothesis that 3-(3-(pyrrolidin-1-yl)propyl)piperidine may act as a modulator of the sigma-1 receptor (σ1R). The σ1R is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in regulating calcium signaling and cellular stress responses.[2][3] This hypothesis is informed by the prevalence of piperidine and pyrrolidine scaffolds in known sigma receptor ligands.[4][5]

These application notes will guide researchers through a logical workflow, from initial cytotoxicity assessments to in-depth mechanistic studies.

Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation

The sigma-1 receptor (σ1R) is a unique intracellular protein that modulates a variety of signaling pathways.[6] Under normal physiological conditions, σ1R is associated with the binding immunoglobulin protein (BiP) at the mitochondria-associated ER membrane (MAM).[3] Upon stimulation by ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with and modulate the activity of various client proteins, including ion channels and kinases.[3] A key function of σ1R is the regulation of intracellular calcium (Ca2+) homeostasis, primarily through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R).[2] By stabilizing IP3R, σ1R can enhance the flux of Ca2+ from the ER to the mitochondria, which is critical for cellular bioenergetics and survival.[3]

Figure 1: Hypothesized signaling pathway of 3-(3-(pyrrolidin-1-yl)propyl)piperidine via the sigma-1 receptor.

Section 1: Initial Characterization and Cytotoxicity Assessment

Before investigating the specific mechanism of action, it is crucial to determine the optimal concentration range of the compound for cell-based assays and to identify any potential cytotoxic effects.

Cell Line Selection and Culture

Rationale: The choice of cell line is critical for the relevance of the experimental findings. For studying σ1R-mediated effects, it is advisable to use cell lines with well-characterized expression levels of the receptor. Human neuroblastoma (SH-SY5Y) and glioma (U87-MG) cell lines are commonly used models as they endogenously express functional σ1R.

Protocol:

-

Cell Culture: Culture SH-SY5Y or U87-MG cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage the cells every 3-4 days or when they reach 80-90% confluency.

Compound Preparation

Rationale: Proper handling and solubilization of the compound are essential for accurate and reproducible results. The use of a suitable solvent, such as dimethyl sulfoxide (DMSO), at a low final concentration is necessary to avoid solvent-induced artifacts.

Protocol:

-

Stock Solution: Prepare a 10 mM stock solution of 3-(3-(pyrrolidin-1-yl)propyl)piperidine in sterile DMSO.

-

Storage: Aliquot the stock solution into small volumes and store at -20°C to -80°C to minimize freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] This assay is crucial for determining the concentration range of the compound that does not induce significant cell death, allowing for the study of its specific pharmacological effects.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-(3-(pyrrolidin-1-yl)propyl)piperidine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9][11]

| Parameter | Recommendation | Rationale |

| Cell Density | 5,000 - 10,000 cells/well | Ensures a linear response in the assay.[10] |

| Compound Concentrations | 0.1 µM - 100 µM (log dilutions) | To determine a dose-response curve for cytotoxicity. |

| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects on cell viability. |

| MTT Incubation | 4 hours | Allows for sufficient formazan crystal formation.[7] |

| Wavelength | 570 nm | Optimal absorbance for the formazan product.[11] |

Cell Proliferation Assay (BrdU Assay)

Rationale: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis and is a direct indicator of cell proliferation.[12] This assay complements the MTT assay by specifically assessing the effect of the compound on cell division.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM and incubate.[13]

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow for antibody access to the incorporated BrdU.[14]

-

Immunodetection: Incubate with an anti-BrdU antibody, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Substrate Addition and Measurement: Add the appropriate substrate and measure the signal using a microplate reader.

Figure 2: Workflow for assessing the cytotoxicity and anti-proliferative effects of the compound.

Section 2: Target Engagement and Functional Assays

Once the non-toxic concentration range of the compound has been established, the next step is to investigate its direct interaction with the hypothesized target, σ1R, and its functional consequences.

Receptor Binding Assays

Rationale: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15][16] These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Protocol (Conceptual Overview):

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1R or from tissues known to have high σ1R density.

-

Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled σ1R ligand (e.g., -pentazocine) and increasing concentrations of the unlabeled test compound, 3-(3-(pyrrolidin-1-yl)propyl)piperidine.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50), which can be used to calculate the binding affinity (Ki).

Intracellular Calcium Imaging

Rationale: As σ1R is a known modulator of intracellular Ca2+ signaling, measuring changes in cytosolic Ca2+ levels upon compound treatment can provide functional evidence of target engagement.[2][17] Fura-2 AM is a ratiometric fluorescent dye that is commonly used for this purpose.

Protocol:

-

Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with 2-5 µM Fura-2 AM in a buffer such as Hank's Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.[18]

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Compound Addition: Add 3-(3-(pyrrolidin-1-yl)propyl)piperidine at a non-toxic concentration and record the change in the fluorescence ratio over time.

-

Positive Control: Use a known Ca2+ ionophore like ionomycin as a positive control to elicit a maximal Ca2+ response.[19]

| Parameter | Recommendation | Rationale |

| Calcium Indicator | Fura-2 AM | Ratiometric dye that allows for accurate quantification of Ca2+ levels. |

| Dye Concentration | 2-5 µM | Optimal concentration for cell loading without causing toxicity. |

| Excitation Wavelengths | 340 nm / 380 nm | For ratiometric measurement of bound and unbound Fura-2. |

| Emission Wavelength | 510 nm | Peak emission for Fura-2. |

| Positive Control | Ionomycin | To confirm cell viability and responsiveness to Ca2+ stimuli.[19] |

Section 3: Downstream Signaling Analysis

To further elucidate the mechanism of action, it is important to investigate the downstream signaling events that are modulated by the compound.

Western Blotting for Signaling Proteins

Rationale: Western blotting is a technique used to detect specific proteins in a sample and can be used to assess changes in the expression or activation state of proteins in a signaling pathway.[20] For σ1R signaling, one might investigate the expression of proteins involved in cellular stress responses or downstream of Ca2+ signaling, such as members of the MAPK/ERK pathway.

Protocol:

-

Cell Lysis: Treat cells with 3-(3-(pyrrolidin-1-yl)propyl)piperidine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total ERK, σ1R) overnight at 4°C.[20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[21]

Figure 3: Integrated workflow for the functional characterization of the compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of 3-(3-(pyrrolidin-1-yl)propyl)piperidine. By following this structured approach, researchers can systematically evaluate the compound's cytotoxic profile, confirm its interaction with its putative target, and elucidate its functional effects on intracellular signaling pathways. This detailed guide, grounded in established scientific principles, is intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the discovery and development of novel therapeutics.

References

- Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.

- Abcam. BrdU staining and BrdU assay protocol.

- Springer Nature Experiments. MTT Assay Protocol.

- Abcam. MTT assay protocol.

- Thermo Fisher Scientific. BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.

- Creative Diagnostics. BrdU Staining Protocol.

- Thermo Fisher Scientific DE. BrdU Staining Protocol for Flow Cytometry.

- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.

- ATCC. MTT Cell Proliferation Assay.

- Abcam. Fura-2 AM calcium imaging protocol.

- MDPI. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases.

- CDN. Calcium imaging protocol.

- Wikipedia. Sigma-1 receptor.

- Springer Nature Experiments. Calcium Imaging Protocols and Methods.

- Frontiers. The Sigma-1 Receptor in Cellular Stress Signaling.

- JoVE Journal. Real-time Calcium Imaging in Cells.

- Cell Signaling Technology. Western Blotting Protocol.

- Abcam. Western blot protocol.

- Sygnature Discovery. Receptor Binding - Technical Notes.

- The Scientist. Western Blot Protocol, Troubleshooting, and Applications.

- StatPearls - NCBI. Western Blot: Principles, Procedures, and Clinical Applications.

- Bio-Rad. General Protocol for Western Blotting.

- Gifford Bioscience. About Ligand Binding Assays.

- Wikipedia. Sigma receptor.

- Tocris Bioscience. Sigma Receptors.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 4. Sigma receptor - Wikipedia [en.wikipedia.org]

- 5. Sigma Receptors [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Real-time Calcium Imaging in Cells - JoVE Journal [jove.com]

- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. bio-rad.com [bio-rad.com]

- 22. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]

- 23. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

analytical techniques for the quantification of 3-(3-(pyrrolidin-1-yl)propyl)piperidine in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of the Diprotic H3R Ligand 3-(3-(pyrrolidin-1-yl)propyl)piperidine in Plasma

Executive Summary